molecular formula C7H14N2O3 B150929 tert-Butyl (2-amino-2-oxoethyl)carbamate CAS No. 35150-09-5

tert-Butyl (2-amino-2-oxoethyl)carbamate

Cat. No.: B150929
CAS No.: 35150-09-5
M. Wt: 174.2 g/mol
InChI Key: RHONTQZNLFIDCQ-UHFFFAOYSA-N
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Description

Tert-Butyl (2-amino-2-oxoethyl)carbamate, also known as N-Boc-2-aminoacetaldehyde, is an organic compound with the molecular formula C7H13NO3. It is commonly used as a building block in organic synthesis due to its versatile reactivity and stability. The compound is characterized by the presence of a tert-butyl carbamate group and an aminoacetaldehyde moiety, making it a valuable intermediate in various chemical reactions.

Biochemical Analysis

Biochemical Properties

Tert-Butyl (2-amino-2-oxoethyl)carbamate plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, acting as a substrate or inhibitor in different biochemical pathways. For instance, it is known to interact with proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds. The interaction between this compound and proteases is crucial for studying enzyme kinetics and mechanisms .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these processes. For example, it can alter the expression of genes related to cell growth and differentiation, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active site of enzymes, thereby inhibiting their activity or altering their conformation to enhance their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that its stability can be affected by factors such as temperature, pH, and exposure to light. These changes can influence its effectiveness in biochemical assays and experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse reactions. Studies have shown that there is a threshold dose beyond which the compound can cause significant changes in physiological parameters, such as enzyme activity and metabolic rates .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized by enzymes such as esterases and amidases, which hydrolyze the compound into its constituent parts. These metabolic reactions can affect the overall metabolic flux and levels of metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution can influence its effectiveness and activity in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, it may be localized to the cytoplasm, nucleus, or mitochondria, depending on the context of its use. This localization can affect its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-Butyl (2-amino-2-oxoethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 2-aminoacetaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and efficiency. The final product is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-amino-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and alcohols. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Tert-Butyl (2-amino-2-oxoethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is employed in the preparation of biologically active molecules and as a protecting group for amino acids in peptide synthesis.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-mercaptoethyl)carbamate
  • tert-Butyl N-(2-bromoethyl)carbamate
  • tert-Butyl N-(2-aminomethylphenyl)carbamate

Uniqueness

Tert-Butyl (2-amino-2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful as a versatile intermediate in organic synthesis, allowing for the efficient construction of complex molecules .

Properties

IUPAC Name

tert-butyl N-(2-amino-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H2,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHONTQZNLFIDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448006
Record name Boc-Glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35150-09-5
Record name 1,1-Dimethylethyl N-(2-amino-2-oxoethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35150-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-Glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-(t-butoxycarbonyl)glycine (3.01 g, 17.2 mmol) in anhydrous methylene chloride (150 ml) were added 1-hydroxybenzotriazole (4.63 g, 34.3 mmol), WSC (6.60 g, 34.4 mmol) and 4-dimethylaminopyridine (210 mg, 1.72 mmol) in an ice bath. The mixture was stirred at room temperature under an atmosphere of nitrogen overnight. After checking the completion of the reaction, 28% aqueous ammonia solution was added thereto and resulting mixture was stirred for 15 minutes. After checking the completion of the reaction, the reaction mixture was partitioned between methylene chloride and saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using ethyl acetate:methanol (10:1) as the eluant to afford (carbamoylmethyl)carbamic acid t-butyl ester (717.7 mg, yield 24%) as a colorless and transparent syrup.
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2-amino-2-oxoethyl)carbamate
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